molecular formula C12H13NO3 B8378121 ethyl (4-hydroxy-1H-indol-1-yl)acetate

ethyl (4-hydroxy-1H-indol-1-yl)acetate

Cat. No.: B8378121
M. Wt: 219.24 g/mol
InChI Key: NNQLUCXCBCSGHP-UHFFFAOYSA-N
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Description

Ethyl (4-hydroxy-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(4-hydroxyindol-1-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-13-7-6-9-10(13)4-3-5-11(9)14/h3-7,14H,2,8H2,1H3

InChI Key

NNQLUCXCBCSGHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In analogy to the procedure described in example 1 c], [4-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester was treated with tetrabutylammonium fluoride in THF to give the title compound as colorless crystals.
Name
[4-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester
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Synthesis routes and methods II

Procedure details

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CCOC(=O)Cn1ccc2c(O[Si](C)(C)C(C)(C)C)cccc21
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Synthesis routes and methods III

Procedure details

In analogy to the procedure described in example 6 b], [4-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester was treated with tetrabutylammonium fluoride hydrate to obtain (4-hydroxy-indol-1-yl)-acetic acid ethyl ester as yellow oil.
Name
[4-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester
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Synthesis routes and methods IV

Procedure details

To a solution of ethyl (4-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-yl)acetate (3.7 g) in THF (74 mL) was added tetra n-butylammomium fluoride (3.5 g) at ambient temperature. The reaction mixture was stirred at the same temperature for 7 hours. The resulting mixture was evaporated in vacuo and diluted with EtOAc. The organic solution was washed successively with water and brine. The organic layer was dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=80:20-60:40) to give ethyl (4-hydroxy-1H-indol-1-yl)acetate.
Name
ethyl (4-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-yl)acetate
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3.7 g
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3.5 g
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